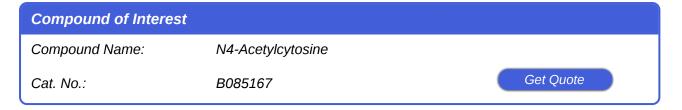


A Comparative Guide to N4-Acetylcytosine (ac4C) Distribution and Function Across Species

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For Researchers, Scientists, and Drug Development Professionals

N4-acetylcytosine (ac4C) is a highly conserved, post-transcriptional RNA modification that plays a crucial role in regulating gene expression across all domains of life: archaea, bacteria, and eukaryotes.[1] This guide provides a comprehensive cross-species comparison of ac4C distribution and function, supported by quantitative data and detailed experimental protocols. Understanding the nuances of this epitranscriptomic mark in different biological systems is critical for advancing research and developing novel therapeutic strategies.

Cross-species Comparison of ac4C Distribution

The abundance and distribution of ac4C vary significantly across different species and RNA types. While constitutively present in non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA) in eukaryotes, its presence in messenger RNA (mRNA) is more dynamic and appears to be more widespread in archaea, particularly under specific conditions like heat stress.[2][3]



Species/Organ ism	RNA Type	Number of Identified ac4C Sites	Quantitative Abundance (% of Cytosines)	Key References
Human (Homo sapiens)	mRNA	>6,000	~0.03%	[2][3]
18S rRNA	2	High stoichiometry		
tRNA (Ser, Leu)	2	High stoichiometry		
Yeast (S. cerevisiae)	mRNA	Not detected under normal conditions; inducible	Low	
18S rRNA	2	High stoichiometry		
tRNA (Ser, Leu)	2	High stoichiometry	-	
Archaea (T. kodakarensis)	mRNA, rRNA, tRNA, ncRNA	404	High and temperature- dependent	

Functional Comparison of ac4C Across Species

The primary role of ac4C across all domains of life is to enhance the stability of RNA molecules and modulate the efficiency and fidelity of translation. However, the specific functional consequences can differ depending on the organism and the location of the modification.



Feature	Eukaryotes (e.g., Human, Yeast)	Prokaryotes (e.g., E. coli)	Archaea (e.g., T. kodakarensis)
Primary Function	Increases mRNA stability and translation efficiency. In the 5'UTR, it can inhibit translation initiation.	Ensures accurate codon recognition by tRNAMet.	Enhances RNA thermal stability, crucial for hyperthermophiles.
"Writer" Enzyme	NAT10 (human), Kre33 (yeast)	TmcA	Homologs of NAT10/Kre33
mRNA Modification	Dynamic and linked to processes like stress response and development.	Primarily studied in tRNA.	Widespread and inducible by heat stress.
rRNA/tRNA Modification	Constitutive and essential for ribosome biogenesis and function.	Important for translational fidelity.	Contributes to ribosome stability at high temperatures.

The "Writer" Enzymes: A Comparative Overview

The deposition of ac4C is catalyzed by a conserved family of acetyltransferases. In humans, this function is performed by N-acetyltransferase 10 (NAT10), and its homolog in yeast is Kre33. In bacteria, the corresponding enzyme is TmcA. While all are responsible for ac4C installation, their substrate preferences and regulatory mechanisms can differ.



Enzyme	Organism	Primary Substrates	Key Functional Characteristics
NAT10	Human	mRNA, 18S rRNA, tRNASer/Leu	Plays a role in ribosome biogenesis, mRNA stability, and has been implicated in cancer and aging.
Kre33	Yeast	18S rRNA, tRNASer/Leu	Essential for 18S rRNA processing and ribosome assembly.
TmcA	Bacteria	tRNAMet	Ensures the fidelity of translation by modifying the wobble position of tRNAMet.

Experimental Protocols

Accurate detection and quantification of ac4C are essential for understanding its biological roles. The following are summaries of key experimental protocols used in ac4C research.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This antibody-based method is used to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing.

Detailed Methodology:

- RNA Extraction and Fragmentation: Isolate total RNA from the cells or tissues of interest.
 Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.
- Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody to specifically capture RNA fragments containing the modification.



- Washing and Elution: Wash the antibody-RNA complexes to remove non-specifically bound RNA. Elute the enriched ac4C-containing RNA fragments.
- Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify peaks of enrichment, which correspond to regions with ac4C modifications.

N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of ac4C.

Detailed Methodology:

- Chemical Treatment: Treat total RNA with sodium cyanoborohydride (NaBH3CN), which reduces ac4C to a tetrahydro-ac4C adduct.
- Reverse Transcription: During reverse transcription, the modified base is misread, leading to a C-to-T transition in the resulting cDNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads and identify positions with a high frequency of Cto-T mismatches in the treated sample compared to an untreated control. These positions correspond to ac4C sites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and quantitative method for measuring the absolute abundance of ac4C in a given RNA sample.

Detailed Methodology:

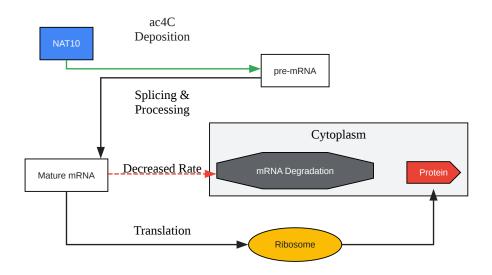
• RNA Digestion: Digest the purified RNA sample into single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).



- Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).
- Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument will measure the mass-to-charge ratio of the parent ion (for ac4C) and its fragments, allowing for specific and sensitive detection.
- Quantification: Use a stable isotope-labeled internal standard for ac4C to accurately quantify
 its absolute amount in the original RNA sample.

Visualizing Key Processes

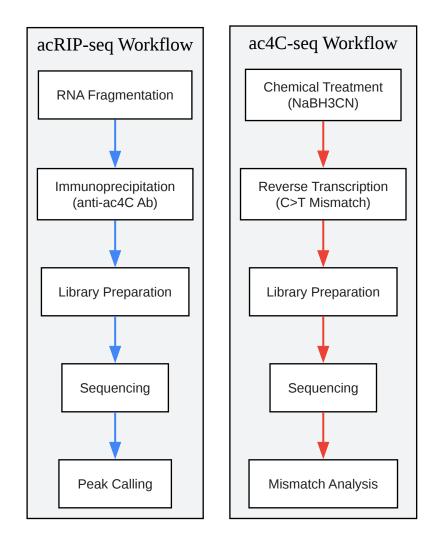
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a key signaling pathway influenced by ac4C and the workflows for its detection.



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ac4C-mediated mRNA fate.





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ac4C detection workflows.

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